molecular formula C22H22N4O2 B10980717 3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide

3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide

Cat. No.: B10980717
M. Wt: 374.4 g/mol
InChI Key: CRMCDFMBHXIZDG-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide is a complex organic compound that features both indole and quinazoline moieties These structural motifs are significant in medicinal chemistry due to their presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinazoline intermediates, followed by their coupling through amide bond formation. Common reagents used in these steps include:

    Indole synthesis: Fischer indole synthesis or Bartoli indole synthesis.

    Quinazoline synthesis: Cyclization reactions involving anthranilic acid derivatives.

    Amide bond formation: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the development of robust purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions on the indole ring, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating mixtures of nitric and sulfuric acids.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Structure and Characteristics

The molecular formula of the compound is C21H24N4O2C_{21}H_{24}N_{4}O_{2} with a molecular weight of approximately 364.44 g/mol. The structure consists of an indole moiety linked to a quinazoline derivative, which is known for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Case Study: Antitumor Activity
    • In vitro studies conducted by the National Cancer Institute (NCI) revealed that the compound exhibited a mean growth inhibition (GI) value of 15.72μM15.72\,\mu M against human tumor cells, indicating promising antitumor properties .
    • The mechanism of action appears to involve interference with cell cycle progression, leading to apoptosis in cancer cells.

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent, particularly against resistant bacterial strains.

  • Case Study: Antimicrobial Efficacy
    • A series of derivatives based on the compound were synthesized and tested for their antibacterial activity against Mycobacterium tuberculosis and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
    • The structure-activity relationship (SAR) studies suggest that modifications to the quinazoline moiety can enhance antimicrobial potency.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide involves its interaction with specific molecular targets. The indole and quinazoline moieties can bind to various enzymes or receptors, modulating their activity. This compound may inhibit or activate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide is unique due to its combined indole and quinazoline structure, which is less common compared to other indole or quinazoline derivatives. This dual functionality may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Biological Activity

The compound 3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide is a hybrid molecule that integrates indole and quinazoline moieties, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O
Molecular Weight306.36 g/mol
LogP2.2806
Polar Surface Area58.569 Ų

Antimicrobial Activity

Research indicates that derivatives of indole and quinazoline possess significant antimicrobial properties. The compound exhibited a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting strong antibacterial potential . Additionally, it demonstrated activity against Mycobacterium tuberculosis, inhibiting growth effectively at concentrations as low as 10 μg/mL over extended periods .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated across various cancer cell lines. Notably, it showed significant cytotoxicity against A549 lung cancer cells, with IC₅₀ values in the micromolar range (less than 10 μM ) for several synthesized analogs . The preferential suppression of rapidly dividing cancer cells compared to slower-growing non-tumor cells highlights its potential as an anticancer agent.

Cytotoxicity Studies

Cytotoxicity assessments revealed that compounds related to This compound exhibited varying degrees of toxicity. Compounds 3c , f , g , k , r , and 3z were particularly noted for their high cytotoxicity against multiple cancer cell lines, indicating a promising therapeutic profile .

Study 1: Antibacterial Evaluation

A study conducted on the antibacterial properties of the compound demonstrated its effectiveness against Gram-positive bacteria, particularly MRSA. The compound's ability to inhibit biofilm formation was also assessed, revealing that it could prevent biofilm development without significantly affecting cell viability in planktonic cultures .

Study 2: Anticancer Efficacy

In another study, the compound was tested against various cancer cell lines, including A549 and MCF7. Results indicated a strong correlation between concentration and cell viability reduction, with significant effects observed at low micromolar concentrations. This suggests potential applications in cancer therapy .

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]propanamide

InChI

InChI=1S/C22H22N4O2/c1-15-25-20-9-5-3-7-18(20)22(28)26(15)13-12-23-21(27)11-10-16-14-24-19-8-4-2-6-17(16)19/h2-9,14,24H,10-13H2,1H3,(H,23,27)

InChI Key

CRMCDFMBHXIZDG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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